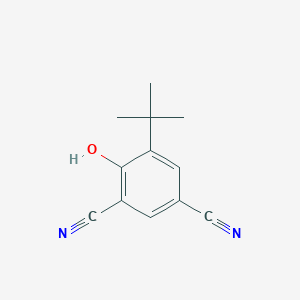

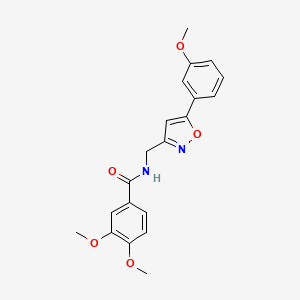

![molecular formula C17H18N2O B2590288 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-54-1](/img/structure/B2590288.png)

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

説明

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol”, can be analyzed using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .科学的研究の応用

Synthesis of Polycarbonates

Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures. The subject compound can be used as a precursor in the synthesis of polycarbonates . This application is significant in the production of materials that require high impact resistance and transparency, such as in the manufacturing of eyewear lenses, medical devices, and compact discs.

Preparation of Aldehydes

Aldehydes are organic compounds containing a formyl group. They are crucial intermediates in organic synthesis and are used in the fragrance and flavoring industries. The compound can be utilized in the preparation of aldehydes through oxidation processes . These aldehydes can then be used to synthesize more complex molecules or serve as key components in fragrances.

Crystallography Studies

Crystallography involves the study of crystal structures and is essential in material science and biology. The compound has been used in crystallography to understand the molecular and atomic structure of materials . This application is vital for designing drugs and new materials with desired properties.

Biological Activity Research

Hydrazones, which can be derived from the compound, display numerous biological activities. They are investigated for their potential as antimicrobial, anti-inflammatory, analgesic, antifungal, and anticancer agents . This research is crucial for the development of new medications and treatments for various diseases.

将来の方向性

The future directions for “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol” would depend on its specific applications and the current state of research in the field. Benzimidazole derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry .

作用機序

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways depending on the specific derivative and target .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have various effects at the molecular and cellular level depending on their specific targets .

特性

IUPAC Name |

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKMDZKIVNXSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

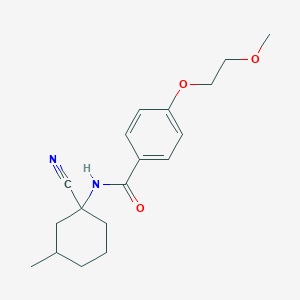

![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)

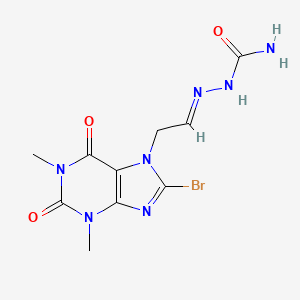

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)

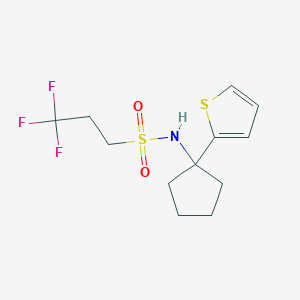

![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)

![3-(4-oxo-4H-chromene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2590222.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)